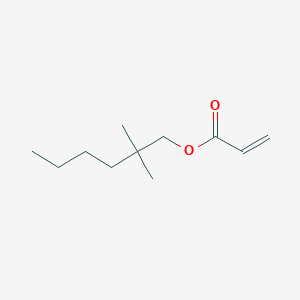

2,2-Dimethylhexyl acrylate

描述

However, extensive information is available for 2-Ethylhexyl acrylate (2-EHA), a structurally related compound. This article will focus on 2-EHA and its comparison with other acrylates, as per the evidence provided.

2-Ethylhexyl acrylate (CAS 103-11-7) is a high-purity monomer with the molecular formula C₁₁H₂₀O₂ and a molar mass of 184.28 g/mol. It is synthesized via acid-catalyzed esterification of acrylic acid with 2-ethylhexanol . Key properties include:

- Density: 0.885 g/cm³ at 25°C

- Boiling Point: 215–219°C

- Flash Point: 82°C (closed cup)

- Solubility: <0.1 g/100 mL in water, miscible with alcohols and ethers .

2-EHA is widely used in pressure-sensitive adhesives, latex paints, textile finishes, and coatings due to its flexibility, UV resistance, and compatibility with polymers . It is stabilized with hydroquinone monomethyl ether (MEHQ) to prevent polymerization .

属性

CAS 编号 |

13141-04-3 |

|---|---|

分子式 |

C11H20O2 |

分子量 |

184.27 g/mol |

IUPAC 名称 |

2,2-dimethylhexyl prop-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-7-8-11(3,4)9-13-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3 |

InChI 键 |

ZDEMXHSNWUJBIV-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C)COC(=O)C=C |

规范 SMILES |

CCCCC(C)(C)COC(=O)C=C |

其他CAS编号 |

13141-04-3 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Acrylates

2-(Dimethylamino)ethyl Acrylate (CAS 2439-35-2)

- Molecular Formula: C₇H₁₃NO₂

- Molar Mass : 143.18 g/mol .

- Key Differences :

- Contains a tertiary amine group , enabling pH-sensitive reactivity and cationic charge, making it suitable for water-soluble polymers and coatings.

- Higher polarity compared to 2-EHA, leading to increased solubility in polar solvents.

- Applications: Adhesives, flocculants, and drug delivery systems .

- Safety : Classified as a skin and respiratory irritant (GHS Hazard Codes: Xi, R37/38, R43) .

2-Hydroxyethyl Acrylate (CAS 818-61-1)

Methoxyethyl Acrylate (CAS 3129-25-7)

Isobutyl Methacrylate (CAS 97-86-9)

Data Tables

Table 1: Physical Properties of Selected Acrylates

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |

|---|---|---|---|---|---|

| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | 215–219 | 0.885 | <0.1 g/100 mL |

| 2-(Dimethylamino)ethyl acrylate | C₇H₁₃NO₂ | 143.18 | 195–200 | 1.01 | Miscible |

| 2-Hydroxyethyl acrylate | C₅H₈O₃ | 116.12 | 210–215 | 1.11 | 35 g/100 mL |

| Methoxyethyl acrylate | C₆H₁₀O₃ | 130.14 | 180–185 | 1.06 | 5 g/100 mL |

常见问题

Q. What role does 2,2-dimethylhexyl acrylate play in pressure-sensitive adhesives (PSAs)?

- Methodological Answer : As a comonomer (10–30 wt%), it enhances peel strength (≥5 N/cm) and reduces storage modulus (G’ < 0.1 MPa at 25°C). Optimize via tackifier (e.g., rosin ester) compatibility studies using rheological time-temperature superposition .

Q. How is 2,2-dimethylhexyl acrylate integrated into stimuli-responsive hydrogels?

- Methodological Answer : Incorporate into PEGDA networks via UV-initiated polymerization (λ = 365 nm, 5 mW/cm²). The hydrophobic side chains enable swelling ratios >10 in organic solvents (e.g., toluene), characterized by equilibrium swelling experiments and SAXS for nanostructure analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。